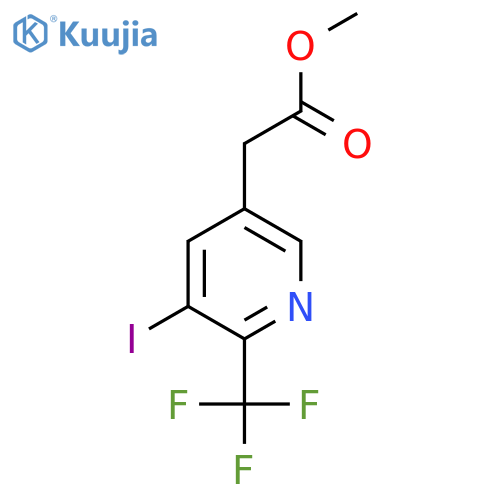

Cas no 1806532-61-5 (Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)

1806532-61-5 structure

商品名:Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate

CAS番号:1806532-61-5

MF:C9H7F3INO2

メガワット:345.057065248489

CID:4907000

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate

-

- インチ: 1S/C9H7F3INO2/c1-16-7(15)3-5-2-6(13)8(14-4-5)9(10,11)12/h2,4H,3H2,1H3

- InChIKey: HNERFQJXFLTAMU-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)(F)F)=NC=C(C=1)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 260

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029004343-250mg |

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate |

1806532-61-5 | 95% | 250mg |

$960.40 | 2022-03-31 | |

| Alichem | A029004343-1g |

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate |

1806532-61-5 | 95% | 1g |

$2,779.20 | 2022-03-31 | |

| Alichem | A029004343-500mg |

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate |

1806532-61-5 | 95% | 500mg |

$1,735.55 | 2022-03-31 |

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1806532-61-5 (Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量